5-(Methylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione
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Overview
Description
5-(Methylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione is a heterocyclic compound that belongs to the class of naphtho[2,3-d][1,2,3]triazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the methylsulfanyl group and the triazole ring in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 5-(Methylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione can be achieved through a metal-free domino [3 + 2] cycloaddition reaction. This method involves the reaction of easily available starting materials under mild conditions, resulting in high yields and eco-friendly characteristics . The key features of this synthetic route include good atom economy and a broad substrate scope .
Chemical Reactions Analysis
5-(Methylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include butyllithium, aqueous ammonium chloride, carbon dioxide, methyl chloroformate, and benzophenone . The major products formed from these reactions are typically 5-substituted 1,2,3-triazoles .
Scientific Research Applications
This compound has shown significant potential in scientific research, particularly in the field of medicinal chemistry. It exhibits antitumor effects by inhibiting dihydroorotate dehydrogenase and inducing reactive oxygen species production . Additionally, it has been studied for its applications in the synthesis of various heterocyclic compounds and its potential as a lead compound for developing new therapeutic agents .
Mechanism of Action
The mechanism of action of 5-(Methylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione involves the inhibition of dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine biosynthesis . By inhibiting this enzyme, the compound disrupts the production of pyrimidine nucleotides, leading to the induction of reactive oxygen species and subsequent cell death. This mechanism is particularly effective in targeting cancer cells .
Comparison with Similar Compounds
Similar compounds to 5-(Methylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione include other naphtho[2,3-d][1,2,3]triazole derivatives and 1,2,3-triazole compounds. These compounds share similar structural features and biological activities but differ in their specific substituents and reactivity .
Properties
CAS No. |
84731-21-5 |
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Molecular Formula |
C11H7N3O2S |
Molecular Weight |
245.26 g/mol |
IUPAC Name |
5-methylsulfanyl-2H-benzo[f]benzotriazole-4,9-dione |
InChI |
InChI=1S/C11H7N3O2S/c1-17-6-4-2-3-5-7(6)11(16)9-8(10(5)15)12-14-13-9/h2-4H,1H3,(H,12,13,14) |
InChI Key |
HNAQCGRIFGDBOL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC2=C1C(=O)C3=NNN=C3C2=O |
Origin of Product |
United States |
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